6-[(5-Hydroxy-2,2-dimethylpentyl)amino]pyridine-3-sulfonyl fluoride
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Overview
Description
6-[(5-Hydroxy-2,2-dimethylpentyl)amino]pyridine-3-sulfonyl fluoride is a synthetic organic compound with the molecular formula C12H19FN2O3S This compound is characterized by the presence of a pyridine ring substituted with a sulfonyl fluoride group and an amino group attached to a hydroxy-dimethylpentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5-Hydroxy-2,2-dimethylpentyl)amino]pyridine-3-sulfonyl fluoride typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia or amines.
Introduction of the Sulfonyl Fluoride Group: The sulfonyl fluoride group is introduced via sulfonylation reactions, often using reagents like sulfuryl fluoride (SO2F2) under controlled conditions.
Attachment of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyridine derivative.
Hydroxy-Dimethylpentyl Chain Addition: The hydroxy-dimethylpentyl chain is attached via alkylation reactions, using reagents such as alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[(5-Hydroxy-2,2-dimethylpentyl)amino]pyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the fluoride ion.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols, often in polar aprotic solvents.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Sulfonamides, sulfonate esters.
Scientific Research Applications
Chemistry
In chemistry, 6-[(5-Hydroxy-2,2-dimethylpentyl)amino]pyridine-3-sulfonyl fluoride is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonyl fluoride groups. It serves as a probe to investigate biochemical pathways and enzyme mechanisms.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic effects, such as enzyme inhibition in disease pathways. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its reactivity and functional groups make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which 6-[(5-Hydroxy-2,2-dimethylpentyl)amino]pyridine-3-sulfonyl fluoride exerts its effects involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The hydroxy-dimethylpentyl chain and pyridine ring may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-[(5-Hydroxy-2,2-dimethylpentyl)amino]pyridine-3-sulfonamide
- 6-[(5-Hydroxy-2,2-dimethylpentyl)amino]pyridine-3-sulfonic acid
- 6-[(5-Hydroxy-2,2-dimethylpentyl)amino]pyridine-3-sulfonyl chloride
Uniqueness
Compared to similar compounds, 6-[(5-Hydroxy-2,2-dimethylpentyl)amino]pyridine-3-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential for enzyme inhibition
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-[(5-hydroxy-2,2-dimethylpentyl)amino]pyridine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN2O3S/c1-12(2,6-3-7-16)9-15-11-5-4-10(8-14-11)19(13,17)18/h4-5,8,16H,3,6-7,9H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCCRGYTIMVOGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCO)CNC1=NC=C(C=C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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